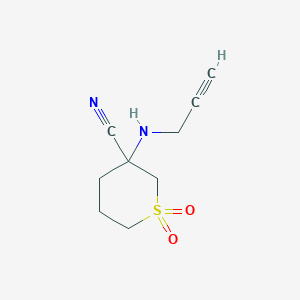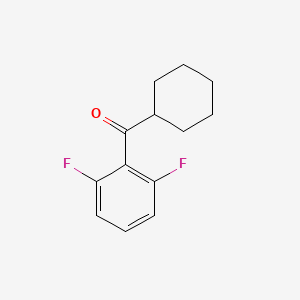
2-(5-Bromo-2-chlorophenoxy)-N-(tetrahydro-2H-pyran-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Bromo-2-chlorophenoxy)-N-(tetrahydro-2H-pyran-4-yl)acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a bromo-chloro phenyl group attached to an acetamide moiety, which is further linked to a tetrahydro-2H-pyran ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-chlorophenoxy)-N-(tetrahydro-2H-pyran-4-yl)acetamide typically involves the following steps:
Preparation of 5-Bromo-2-chlorophenol: : This can be achieved through the bromination of 2-chlorophenol using bromine in the presence of a suitable catalyst.
Formation of the Acetamide Group: : The phenol group is then converted to an acetamide group through acetylation using acetic anhydride.
Attachment of Tetrahydro-2H-pyran-4-yl Group: : The final step involves the reaction of the acetamide group with tetrahydro-2H-pyran-4-yl chloride under suitable conditions to form the desired compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of reactors and equipment designed for large-scale chemical reactions. The process would involve careful control of reaction conditions such as temperature, pressure, and the use of catalysts to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The phenyl group can be oxidized to form phenolic derivatives.
Reduction: : The compound can be reduced to form corresponding amines or alcohols.
Substitution: : The bromo and chloro groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: : Nucleophiles such as sodium hydroxide (NaOH) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: : Formation of quinones and other oxidized phenolic compounds.
Reduction: : Formation of amines and alcohols.
Substitution: : Formation of various substituted phenols and amides.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of bromo-chloro phenyl groups on biological systems. It can also be used as a probe to investigate enzyme-substrate interactions.
Medicine
In medicine, this compound has potential applications in drug discovery and development. Its unique structure may make it useful in the design of new therapeutic agents.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its properties may be exploited in the development of new products and processes.
Mecanismo De Acción
The mechanism by which 2-(5-Bromo-2-chlorophenoxy)-N-(tetrahydro-2H-pyran-4-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The bromo and chloro groups can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Bromo-2-chlorophenoxy)-N-(tetrahydro-2H-pyran-4-yl)acetamide
2-(3-Bromo-2-chlorophenoxy)-N-(tetrahydro-2H-pyran-4-yl)acetamide
2-(5-Bromo-2-fluorophenoxy)-N-(tetrahydro-2H-pyran-4-yl)acetamide
Uniqueness
2-(5-Bromo-2-chlorophenoxy)-N-(tetrahydro-2H-pyran-4-yl)acetamide is unique due to its specific arrangement of bromo and chloro groups on the phenyl ring, which can influence its reactivity and biological activity compared to similar compounds.
Propiedades
IUPAC Name |
2-(5-bromo-2-chlorophenoxy)-N-(oxan-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrClNO3/c14-9-1-2-11(15)12(7-9)19-8-13(17)16-10-3-5-18-6-4-10/h1-2,7,10H,3-6,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMXSJKIOLDYOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)COC2=C(C=CC(=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-[1-(Propane-1-sulfonyl)piperidin-4-yl]ethan-1-amine](/img/structure/B7894083.png)
![5-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]pentan-1-one](/img/structure/B7894088.png)



